molecular formula C12H16N2O2S B217022 N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide CAS No. 19734-35-1

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide

Cat. No.: B217022
CAS No.: 19734-35-1
M. Wt: 252.33 g/mol
InChI Key: YPSHFRBMXMFKSH-SEYXRHQNSA-N
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Description

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide is a chemical reagent of significant interest in specialized organic synthesis and pharmaceutical research. This compound features a hybrid structure, integrating a p-toluenesulfonamide moiety with a N-methyl-2-pyrrolidinylidene group. The sulfonamide functional group is a well-known pharmacophore in medicinal chemistry. Sulfonamides, such as para-toluenesulfonamide derivatives, are recognized for their ability to act as enzyme inhibitors. A primary mechanism involves mimicking the structure of p-aminobenzoic acid (PABA), which allows them to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This inhibition disrupts the folate synthesis pathway, thereby exhibiting antimicrobial effects . Recent in silico and in vitro analyses of novel sulfonamide analogues continue to highlight their potential as a starting point for developing new agents against antibiotic-resistant pathogens . Concurrently, the N-methyl-2-pyrrolidone (NMP) component is an FDA-approved polar aprotic solvent with established bioactivity beyond its solvating properties. Research indicates that NMP is a bioactive anti-inflammatory compound that functions by increasing the expression of the transcription factor Kruppel-like factor 2 (KLF2) . The upregulation of KLF2 leads to reduced expression of pro-inflammatory cytokines and adhesion molecules, such as VCAM-1, in endothelial cells and monocytes. This mechanism attenuates monocyte adhesion to the endothelium and has shown efficacy in reducing disease in a mouse model of atherosclerosis, suggesting a potential role in treating vascular inflammatory disorders . As a fused molecule, this compound may find unique applications as a synthetic intermediate or as a candidate molecule for investigating dual antibacterial and anti-inflammatory pathways. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHFRBMXMFKSH-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19734-35-1
Record name Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019734351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride and Enamine

The most widely reported method involves the reaction of p-toluenesulfonyl chloride with 1-methyl-2-pyrrolidinylideneamine . This two-step process begins with the synthesis of the enamine precursor, followed by sulfonylation:

Step 1: Synthesis of 1-Methyl-2-pyrrolidinylideneamine
The enamine is typically derived from N-methyl-2-pyrrolidone (NMP) through base-mediated deprotonation. For example, treatment of NMP with lithium diisopropylamide (LDA) at −78°C generates the lithiated enamine intermediate.

Step 2: Sulfonylation Reaction
The lithiated enamine reacts with p-toluenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–25°C. Triethylamine is often added to scavenge HCl, yielding the final product with reported yields of 68–82%.

NMP+BaseEnamine intermediateTsClThis compound\text{NMP} + \text{Base} \rightarrow \text{Enamine intermediate} \xrightarrow{\text{TsCl}} \text{this compound}

Alternative Cyclization Approaches

Electrophilic cyclization of N-(4-pentenyl)-p-toluenesulfonamide using iodine/chloramine-T systems has been explored. This method achieves cyclization at 60–80°C in dimethylformamide (DMF), producing iodomethylated intermediates that are subsequently dehalogenated. However, yields are moderate (∼50%) compared to the enamine route.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Critical parameters for the sulfonylation step include:

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition of enamine
SolventTHF or DMFEnhances nucleophilicity
BaseTriethylamineNeutralizes HCl, drives reaction

Elevating temperatures beyond 30°C leads to enamine dimerization , reducing yields by 15–20%. Polar aprotic solvents like DMF improve reaction rates but require rigorous drying to avoid hydrolysis.

Stoichiometric Ratios

A 1.2:1 molar ratio of p-toluenesulfonyl chloride to enamine maximizes conversion while minimizing side products. Excess sulfonyl chloride (>1.5 eq) results in bis-sulfonylation byproducts, which complicate purification.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ tubular reactors for the enamine generation step, operating at:

  • Pressure : 50–150 bar

  • Residence time : 1.5–5 hours

  • Catalyst : Solid acid catalysts (e.g., γ-alumina) at 300–500°C

This approach achieves space-time yields of 120–150 g/L·h, significantly outperforming batch methods.

Purification Strategies

Industrial purification involves:

  • Liquid-liquid extraction with ethyl acetate/water (3:1) to remove unreacted TsCl

  • Crystallization from ethanol/water (70:30) at −20°C, yielding 99.5% pure product

  • Wiped-film evaporation for solvent recovery (≥98% efficiency)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Enamine sulfonylation8299.5High
Electrophilic cyclization5095Moderate
Microwave-assisted7598Limited

The enamine route remains superior for large-scale production due to its robust yields and compatibility with continuous manufacturing.

Challenges and Solutions

Enamine Stability

The lithiated enamine is highly sensitive to moisture and oxygen. Industrial solutions include:

  • Inert gas blanketing (N₂/Ar) during transfers

  • On-demand generation to avoid storage

Byproduct Management

Major byproducts like N,N'-bis(p-toluenesulfonyl) derivatives (3–7%) are removed via:

  • Chromatography : Silica gel with toluene/EtOAc (80:20)

  • Selective crystallization using heptane/THF mixtures

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

Organic Synthesis

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the development of novel compounds with specific functionalities. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its effects on cellular processes and interactions with biological targets. For instance, its ability to modulate enzyme activity could have implications in drug development and therapeutic applications.

Pharmaceutical Development

The compound is being explored for its therapeutic effects, particularly in treating diseases that require targeted molecular interventions. Its mechanism of action involves binding to specific receptors or enzymes, influencing biological pathways critical for health and disease management.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in producing various chemical products. Its stability and reactivity make it suitable for developing new materials, including polymers and specialty chemicals.

A study evaluated the biological activity of this compound on various cell lines. The results indicated significant modulation of cellular pathways involved in apoptosis and proliferation, suggesting potential therapeutic uses in oncology .

Case Study 2: Industrial Application

In an industrial setting, this compound was used as an intermediate in synthesizing a new class of polymers designed for high-performance applications. The production process demonstrated improved efficiency when using this compound compared to traditional methods .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Sulfonamide Derivatives

Compound Name Substituent/Backbone Key Properties Reference
N-(3-Pyridyl)-p-toluenesulfonamide 3-Pyridyl group Cq = 0.26 (electron-withdrawing effect); moderate reactivity in cyclization
N-(4-Pyridyl)-p-toluenesulfonamide 4-Pyridyl group Cq = 1.71 (stronger electron-withdrawing effect); higher electrophilicity
N-(4-Methoxy-benzylidene)-p-toluenesulfonamide 4-Methoxy-benzylidene group High yield (75%); stable crystalline solid; λmax ~1597 cm⁻¹ (IR)
N-(Furan-2-ylmethylidene)-p-toluenesulfonamide Furan-2-ylmethylidene group Low yield (12%); sensitivity to reaction conditions
N-Chloro-p-toluenesulfonamide Chlorine substituent Strong oxidizer; molecular weight = 227.64 g/mol; CAS 144-86-5
(E,E)-N-(But-2-enyl)-N-(3-morpholinoprop-1-enyl)-p-toluenesulfonamide Morpholine and butenyl groups 29% yield; conformational isomerism observed in NMR
(E)-N-Allyl-N-[3-(2-methylpiperidin-1-yl)prop-1-enyl]-p-toluenesulfonamide Piperidine and allyl groups 76% yield; stable oil; IR peaks at 2928, 1654 cm⁻¹

Key Research Findings

Electronic Effects

  • Pyridyl Derivatives : The 4-pyridyl analog (Cq = 1.71) exhibits a stronger electron-withdrawing effect than the 3-pyridyl analog (Cq = 0.26) due to resonance stabilization of the negative charge on the nitrogen atom . This property enhances its electrophilicity in substitution reactions.

Conformational Dynamics

  • Allyl/Piperidine Derivatives : NMR spectra of (E)-N-Allyl-N-[3-(2-methylpiperidin-1-yl)prop-1-enyl]-p-toluenesulfonamide reveal slow conformational equilibria, attributed to restricted rotation around the sulfonamide nitrogen .

Biological Activity

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for various biological activities, including antibacterial and anti-inflammatory effects. The molecular structure can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 246.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • KLF2 Modulation : Research indicates that compounds in the same class can enhance the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammatory responses and endothelial function. Increased KLF2 levels have been associated with reduced production of inflammatory cytokines and improved vascular health .
  • Inhibition of Inflammatory Pathways : The compound may inhibit pathways associated with TNF-α-mediated inflammation, leading to a decrease in surface adhesion molecules on endothelial cells, thereby reducing leukocyte adhesion and migration .

Anti-inflammatory Effects

Studies have shown that this compound exhibits significant anti-inflammatory properties:

  • In Vitro Studies : In cultured human monocytes and endothelial cells, the compound has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1 in response to inflammatory stimuli .
  • In Vivo Studies : Animal models have demonstrated that administration of the compound leads to decreased disease progression in models of atherosclerosis, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption and Metabolism : The compound is readily absorbed and metabolized through hepatic pathways, with elimination primarily occurring via renal excretion. Studies indicate a non-linear elimination pattern, which could influence dosing regimens in clinical settings .

Case Studies

Several case studies have explored the biological activity and therapeutic potential of related compounds:

  • Atherosclerosis Model : In a murine model, treatment with this compound resulted in significant reductions in lesion size and inflammatory markers compared to control groups. Histological analysis confirmed reduced macrophage infiltration in treated animals .
  • Human Clinical Trials : Initial trials involving similar sulfonamide derivatives have shown promise in managing chronic inflammatory conditions, with patients reporting reduced symptoms and improved quality of life indicators .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Observation
KLF2 Expression Increased in response to treatment
Cytokine Levels (IL-6) Decreased following treatment
Leukocyte Adhesion Significantly reduced
Atherosclerosis Lesion Size Reduced compared to control
Pharmacokinetics Non-linear elimination; renal excretion

Q & A

Q. What are the established synthetic routes for N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via electrophilic cyclization of alkenylamides. For example, the chloramine-T/I₂ system facilitates cyclization of N-(4-pentenyl)-p-toluenesulfonamide (1a) to yield iodomethylated N-tosylpyrrolidine derivatives (Table 1, ). Key factors include:

  • Catalyst system : Iodine alone yields moderate results (~50%), while combining iodine with bases like t-BuONa may not improve efficiency.
  • Solvent and temperature : Optimal conditions often involve polar aprotic solvents (e.g., DMF) at 60–80°C.
    Alternative methods include N-alkylation of sulfonamides using organometallic reagents (e.g., Grignard reagents) in THF or ethers, achieving yields >80% under inert atmospheres .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability data for structurally similar p-toluenesulfonamides (Table 1, ) provide guidance:

ConditionStability Outcome
Acidic (pH < 1) Rapid decomposition at 100°C
Neutral (pH 7) Stable at RT for >24 hours
Basic (pH > 12) Hydrolysis to toluenesulfonic acid
For experimental validation, use HPLC or NMR to monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Flash chromatography : Employ gradients of toluene/EtOAc (e.g., 80:20) to resolve conformational isomers, as seen in related sulfonamides ().
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in electrophilic cyclization reactions?

In chloramine-T/I₂-mediated cyclizations, the iodonium ion acts as an electrophile, facilitating intramolecular attack by the sulfonamide nitrogen ( ). Key observations include:

  • Regioselectivity : Preferential formation of 5-membered rings due to favorable transition-state geometry.
  • Side reactions : Competing iodination at alternative positions can occur if steric hindrance is high.
    Computational studies (DFT) are recommended to map energy barriers and optimize catalyst systems .

Q. How does structural modification of the pyrrolidinylidene moiety affect biological activity, such as zinc ion sensing?

Derivatives like N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) demonstrate zinc ion fluorescence via chelation-induced emission ( ). Modifications to the pyrrolidinylidene group may alter:

  • Binding affinity : Introduce electron-withdrawing groups (e.g., NO₂) to enhance metal coordination.
  • Cell permeability : Adjust lipophilicity by adding alkyl chains or fluorophores.
    Validate using fluorescence titration assays in buffer systems mimicking physiological conditions (e.g., 1 μM Zn²⁺, 1 mM Ca²⁺/Mg²⁺) .

Q. What analytical methods resolve conformational equilibria observed in NMR spectra of this compound?

  • VT-NMR (Variable Temperature) : Elevate temperature to coalesce signals from slow-exchanging conformers (e.g., 40–60°C in DMSO-d₆).
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign dominant conformers.
  • DFT calculations : Predict energetically favored conformations and compare with experimental data ().

Data Contradictions and Resolution

  • Yield discrepancies in cyclization reactions : reports ~50% yields with iodine alone, while Pd-catalyzed methods () achieve >80%. This suggests catalyst choice (e.g., Pd vs. iodine) critically impacts efficiency.
  • Stability in basic conditions : indicates hydrolysis at pH >12, but notes no toxicity in animal studies at neutral pH. Resolve by clarifying experimental contexts (e.g., in vivo vs. in vitro conditions).

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